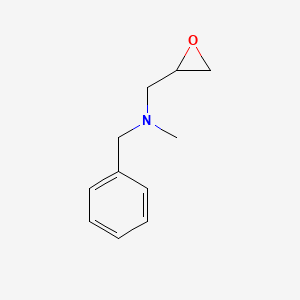

Benzyl(methyl)(oxiran-2-ylmethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl(methyl)(oxiran-2-ylmethyl)amine is a chemical compound with the molecular formula C11H15NO . It has a molecular weight of 177.25 . It is typically stored at -10 degrees Celsius and has a physical form of oil .

Synthesis Analysis

The synthesis of Benzyl(methyl)(oxiran-2-ylmethyl)amine can involve various methods. For instance, aromatic aldehydes can undergo an efficient decarboxylative transamination under mild conditions to produce a variety of arylmethylamines . Another method involves the chemoselective reaction of boronic acids with cyanamidyl/arylcyanamidyl radicals to provide primary aryl-, heteroaryl-, and alkyl amines .Molecular Structure Analysis

The molecular structure of Benzyl(methyl)(oxiran-2-ylmethyl)amine can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis

The chemical reactions involving Benzyl(methyl)(oxiran-2-ylmethyl)amine can be complex and varied. For instance, it can be involved in the N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology .Physical And Chemical Properties Analysis

Benzyl(methyl)(oxiran-2-ylmethyl)amine is an oil-like substance that is stored at -10 degrees Celsius . It has a molecular weight of 177.25 .Aplicaciones Científicas De Investigación

- Application : Benzyl(methyl)(oxiran-2-ylmethyl)amine is a chemical compound used in scientific research and chemical synthesis .

- Method of Application : This compound is typically stored at a temperature of -10°C and is available in an oil form . The specific methods of application would depend on the particular experiment or synthesis being conducted.

- Results : The outcomes of using this compound can vary widely depending on the specific context of its use. For example, it might be used as a reagent in a chemical reaction, and the results would then depend on the other reagents and conditions of the reaction .

- Application : This compound could potentially be used in the methylation of amines .

- Method of Application : In a study, CO2/H2 was successfully employed in alkylation reactions by performing CO2 reduction and amine N-methylation in one-pot . A simple CuAlOx catalyst was used, and amines with different structures were selectively synthesized .

- Results : N-methyl or N,N-dimethyl amines with different structures can be selectively synthesized with up to 96% yields by applying amine, nitrobenzene and nitrile as starting materials .

Chemical Synthesis

Methylation of Amines

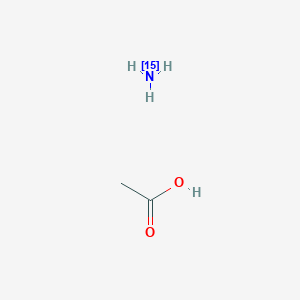

- Application : This compound could be used in the ring-opening of epoxides .

- Method of Application : A metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines . This process provides β-amino alcohols in high yields with excellent regioselectivity .

- Results : This epoxide ring-opening protocol can be used for the introduction of amines in natural products .

Ring-Opening of Epoxides

Propiedades

IUPAC Name |

N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-12(8-11-9-13-11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGKOQYNBRYUFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CO1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20494346 |

Source

|

| Record name | N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl(methyl)(oxiran-2-ylmethyl)amine | |

CAS RN |

14321-26-7 |

Source

|

| Record name | N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1280049.png)